![molecular formula C12H12O5 B12579009 (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione CAS No. 620627-96-5](/img/structure/B12579009.png)
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione is a chemical compound with a unique structure that includes a dioxane ring and a benzyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione typically involves the reaction of benzyloxy compounds with dioxane derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxane derivatives, while substitution reactions can introduce new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets and pathways. The benzyloxy group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The dioxane ring structure also contributes to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(3S)-4-{N-[(Benzyloxy)carbonyl]glycyl}-2-oxo-3-[({4-[(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl]benzoyl}amino)methyl]-1-piperazinyl}acetic acid
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione is unique due to its specific combination of a dioxane ring and a benzyloxy group. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
620627-96-5 |
|---|---|
Molekularformel |
C12H12O5 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
(3S)-3-(phenylmethoxymethyl)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C12H12O5/c13-11-8-16-12(14)10(17-11)7-15-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
InChI-Schlüssel |
RPVKEBWBRYVXHB-JTQLQIEISA-N |
Isomerische SMILES |
C1C(=O)O[C@H](C(=O)O1)COCC2=CC=CC=C2 |
Kanonische SMILES |
C1C(=O)OC(C(=O)O1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)
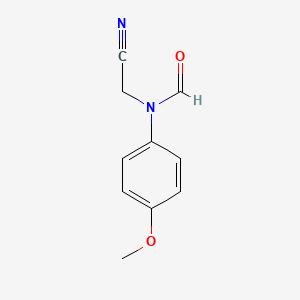
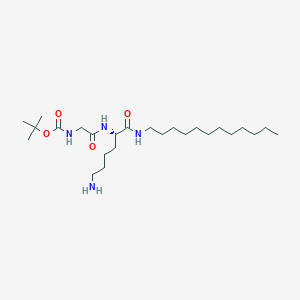
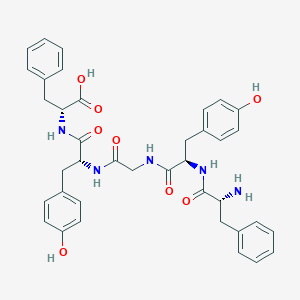
![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)
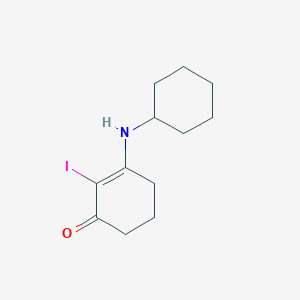


![2-chloro-4-fluoro-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12578980.png)

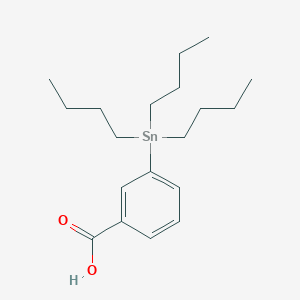
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

